PROTAC CRBN Degrader-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

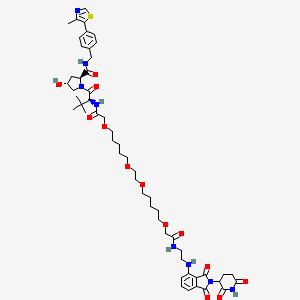

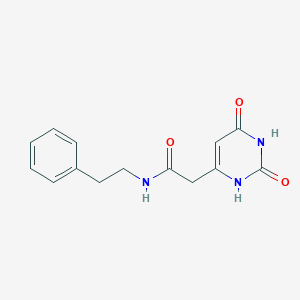

PROTAC CRBN Degrader-1 is a proteolysis-targeting chimera (PROTAC) compound designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system. This compound is composed of a cereblon ligand binding group, a linker, and a von Hippel-Lindau binding group .

Mechanism of Action

Target of Action

PROTAC CRBN Degrader-1 is a heterobifunctional small molecule that targets the protein cereblon (CRBN) for degradation . CRBN is a part of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system (UPS), a cellular process responsible for protein degradation . The primary role of CRBN is to recognize and bind to specific proteins, marking them for degradation .

Mode of Action

The mechanism of action of this compound involves the formation of a ternary complex between the target protein, the degrader, and an E3 ligase component . This complex formation results in the ubiquitination of the target protein, marking it for degradation by the UPS . The PROTAC molecule consists of a ligand that recruits and binds to CRBN, a linker, and another ligand that binds to the target protein for degradation . The simultaneous binding of the target protein and the E3 ligase by the PROTAC induces ubiquitylation of the target protein and its subsequent degradation by the UPS .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of proteins that are damaged, unfolded, and useless . The ubiquitin molecule is attached to proteins via a lysine isopeptide bond as a post-translational modification through sequential reactions involving three enzymes: a Ub activating enzyme(E1), a Ub conjugating enzyme(E2), and a Ub ligase (E3) . The repeated action of these three enzymes leads to the polyubiquitination of the substrate .

Pharmacokinetics

Some PROTAC molecules have been reported to be orally bioavailable and demonstrate superior degradation and anti-tumor activity compared to traditional inhibitors . They can be administered effectively at very low dosages, even with infrequent dosing .

Result of Action

The result of this compound action is the degradation of the target protein, CRBN. This degradation is achieved through the ubiquitin-proteasome system, leading to a decrease in the concentration of the target protein within the cell . The degradation of the target protein can have various molecular and cellular effects, depending on the specific role and function of the target protein.

Biochemical Analysis

Biochemical Properties

PROTAC CRBN Degrader-1 plays a significant role in biochemical reactions. It interacts with the E3 ubiquitin ligase cereblon (CRBN) and the target protein to form a ternary complex . This event-driven process results in the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system (UPS) .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating various cellular processes. For instance, it impacts cell signaling pathways by degrading specific proteins, thereby altering the signal transduction . It also affects gene expression and cellular metabolism by removing key regulatory proteins .

Molecular Mechanism

The mechanism of action of this compound is quite intriguing. It exerts its effects at the molecular level by binding to both the E3 ubiquitin ligase and the target protein, forming a ternary complex . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process involves enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the degradation of target proteins occurs rapidly after treatment . The product’s stability and degradation over time have been studied, and it has been found that the degradation effect can be sustained without re-dosing .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome system (UPS), a crucial metabolic pathway in cells . It interacts with the E3 ubiquitin ligase cereblon (CRBN) and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Subcellular Localization

The subcellular localization of a target protein can influence its amenability to PROTAC-mediated degradation . Differentially localized proteins displayed varying levels of degradation using the same respective PROTACs, suggesting that the subcellular context of the target protein can influence the efficacy of PROTAC-mediated degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC CRBN Degrader-1 involves the conjugation of a cereblon ligand, a linker, and a von Hippel-Lindau ligand. The cereblon ligand is typically derived from thalidomide or its analogs, while the von Hippel-Lindau ligand is synthesized separately. The linker, often a polyethylene glycol or alkyl chain, is used to connect these two ligands .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

PROTAC CRBN Degrader-1 undergoes several types of chemical reactions, including:

Substitution Reactions: Involving the replacement of functional groups within the molecule.

Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

DMSO (Dimethyl Sulfoxide): Used as a solvent for dissolving the compound.

PEG300 (Polyethylene Glycol 300): Used as a co-solvent.

Tween-80: Used as a surfactant to enhance solubility.

Major Products Formed

The major products formed from these reactions are typically the degraded target proteins, which are ubiquitinated and subsequently degraded by the proteasome .

Scientific Research Applications

PROTAC CRBN Degrader-1 has a wide range of scientific research applications, including:

Chemistry: Used to study the mechanisms of targeted protein degradation.

Biology: Employed in cellular studies to understand protein-protein interactions and signaling pathways.

Medicine: Investigated for its potential in cancer therapy by degrading oncogenic proteins.

Industry: Utilized in drug discovery and development to identify new therapeutic targets .

Comparison with Similar Compounds

Similar Compounds

ARV-110: A PROTAC targeting androgen receptor for prostate cancer treatment.

ARV-471: A PROTAC targeting estrogen receptor for breast cancer treatment.

Uniqueness

PROTAC CRBN Degrader-1 is unique due to its specific design to target cereblon, making it highly effective in degrading proteins that are otherwise difficult to target with conventional small molecules. Its ability to be recycled and degrade multiple copies of the target protein sets it apart from traditional inhibitors .

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[5-[2-[5-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-2-oxoethoxy]pentoxy]ethoxy]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H72N8O13S/c1-34-46(75-33-57-34)36-16-14-35(15-17-36)29-56-48(66)41-28-37(62)30-60(41)52(70)47(53(2,3)4)58-44(65)32-74-25-10-6-8-23-72-27-26-71-22-7-5-9-24-73-31-43(64)55-21-20-54-39-13-11-12-38-45(39)51(69)61(50(38)68)40-18-19-42(63)59-49(40)67/h11-17,33,37,40-41,47,54,62H,5-10,18-32H2,1-4H3,(H,55,64)(H,56,66)(H,58,65)(H,59,63,67)/t37-,40?,41+,47-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZCAXDTKNFUCR-CTMFSBKBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H72N8O13S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1061.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2880867.png)

![6-Propyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2880868.png)

![1-(1,3-benzoxazol-2-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}pyrrolidine-2-carboxamide](/img/structure/B2880872.png)

![rac-(1R,3R,4S,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2880876.png)

![5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)

![N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide](/img/structure/B2880884.png)

![3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2880887.png)